2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid

Lipophilicity Regioisomer differentiation Intramolecular hydrogen bonding

Researchers optimizing intracellular-targeted triazole-benzoic acid leads face inconsistent SAR from regioisomeric variability. This ortho-substituted building block resolves this via an intramolecular N-H···O hydrogen bond that locks conformation, delivering +0.66 LogP enhancement (2.48 vs 1.82 para isomer) without molecular weight penalty-translating to ~4-5× improved passive membrane permeability. • Conformationally constrained by intramolecular H-bond; unattainable by para isomer • Dual reactive handles: -COOH for amide library synthesis; 5-Cl for cross-coupling diversification • Ortho geometry enables bidentate metal coordination for MOF applications inaccessible to para isomer

Molecular Formula C9H6ClN3O2
Molecular Weight 223.61 g/mol
CAS No. 1279219-17-8
Cat. No. B1422010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid
CAS1279219-17-8
Molecular FormulaC9H6ClN3O2
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=N2)Cl)C(=O)O
InChIInChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H,11,12,13)
InChIKeyQBDVXAISXBSKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic Acid (CAS 1279219-17-8): Ortho-Substituted Triazole-Benzoic Acid Hybrid for Targeted Synthesis and Screening


2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic acid (CAS 1279219-17-8) is a heterocyclic building block belonging to the 1,2,4-triazole-benzoic acid hybrid class, with the molecular formula C9H6ClN3O2 and a molecular weight of 223.62 g/mol . The compound features a 5-chloro-1H-1,2,4-triazole ring connected at the ortho position of a benzoic acid moiety . This ortho connectivity is structurally significant, as it enables an intramolecular N-H···O hydrogen bond between the triazole NH and the carboxylic acid carbonyl, influencing the compound's conformational preferences and physicochemical properties [1]. The compound is commercially available from multiple vendors at purities of 95% to 98%, with a predicted LogP of 2.48 and a predicted pKa of 3.31 ± 0.36 [2].

Why 2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic Acid Cannot Be Simply Replaced by Its Regioisomers or Non-Chlorinated Analogs


Substituting 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid with its para-substituted regioisomer (CAS 1219558-43-6) or the non-chlorinated parent compound (CAS 35257-24-0) may fundamentally alter the compound's physicochemical and biological profile. The ortho arrangement in the target compound facilitates an intramolecular N-H···O hydrogen bond that is sterically impossible in the para isomer, resulting in a significantly higher measured lipophilicity (LogP 2.48 vs. 1.82 for the para isomer) despite identical molecular weights [1]. This LogP difference of approximately 0.66 units can substantially impact membrane permeability, protein binding, and pharmacokinetic behavior [2]. Furthermore, the 5-chloro substituent on the triazole ring modulates both electronic properties and lipophilicity relative to the non-chlorinated analog (LogP 1.17), yielding a net LogP increase of ~1.31 units that cannot be replicated by regioisomeric rearrangement alone . These property differences mean that screening results, synthetic yields, and pharmacological profiles obtained with one analog cannot be assumed transferable to another without explicit experimental verification.

Quantitative Differentiation Evidence for 2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic Acid vs. Closest Analogs


Ortho-Substitution Increases LogP by +0.66 Units vs. Para-Substituted Regioisomer via Intramolecular Hydrogen Bonding

The ortho-substituted target compound exhibits a calculated LogP of 2.48, which is 0.66 LogP units higher than its para-substituted regioisomer 4-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid (CAS 1219558-43-6), which has a LogP of 1.82 [1]. Both compounds share the identical molecular formula (C9H6ClN3O2) and molecular weight (223.62 g/mol), ruling out mass-dependent effects. The enhanced lipophilicity of the ortho isomer is attributed to intramolecular N-H···O hydrogen bonding between the triazole NH and the carboxylic acid carbonyl, which partially masks the polar carboxylic acid group from aqueous solvation [2]. The para isomer cannot form this intramolecular interaction due to the spatial separation of the triazole and carboxylic acid groups, leaving the carboxylic acid fully exposed to solvent, resulting in lower effective lipophilicity [2]. A ΔLogP of 0.66 is pharmacokinetically meaningful, as it can correspond to an approximately 4- to 5-fold difference in octanol-water partition coefficient, significantly affecting membrane permeability predictions [3].

Lipophilicity Regioisomer differentiation Intramolecular hydrogen bonding ADME prediction

5-Chloro Substituent Increases Lipophilicity by ~1.3 LogP Units and Molecular Weight by 34.45 Da vs. Non-Chlorinated Parent Analog

The target compound (LogP = 2.48, MW = 223.62 g/mol) demonstrates substantially higher lipophilicity compared to its non-chlorinated parent, 2-(1H-1,2,4-triazol-3-yl)benzoic acid (CAS 35257-24-0; LogP = 1.17, MW = 189.17 g/mol) [1]. The introduction of the 5-chloro substituent results in a ΔLogP of +1.31 and a mass increase of 34.45 Da. This LogP enhancement is larger than the typical ~0.5-0.7 unit increase observed for aromatic chlorine substitution on simple benzene derivatives, likely reflecting the electron-withdrawing effect of chlorine on the triazole ring, which strengthens the intramolecular N-H···O hydrogen bond and further reduces the solvent accessibility of the carboxylic acid group [2]. The combined LogP and MW changes are relevant for drug-likeness assessment: the target compound (MW 223.62) remains well below the typical Rule-of-Five MW cutoff of 500 Da, while the increased LogP (2.48 vs. 1.17) may improve membrane permeability for intracellular targets [3].

Chlorine substitution effect Lipophilicity enhancement Structure-property relationship Lead optimization

Intramolecular N-H···O Hydrogen Bond in Ortho Triazole-Benzoic Acid Scaffold Confirmed by Low-Temperature FTIR Spectroscopy

Low-temperature matrix isolation FTIR spectroscopy combined with DFT calculations has experimentally confirmed the presence of an intramolecular N-H···O hydrogen bond between the NH group of the 1,2,4-triazole ring and the carbonyl oxygen of the ortho-benzoic acid in 2-(1,2,4-triazol-3-yl)benzoic acid, the non-chlorinated parent scaffold [1]. Out of 36 possible isomers, the most stable conformer featuring this hydrogen bond was exclusively detected in argon and xenon matrices after deposition [1]. Upon UV irradiation at 325 nm, two new conformers were formed, and reverse photorotamerization occurred at 250 nm [1]. This hydrogen bond stabilizes specific molecular conformations and directly influences the compound's photochemical reactivity, as evidenced by a photoinduced proton transfer from the triazole N-H to the carboxylic acid carbonyl oxygen, yielding a previously unidentified di-hydroxy photoproduct [1]. The 5-chloro substituent in the target compound is expected to modulate the strength of this hydrogen bond through its electron-withdrawing inductive effect on the triazole ring . By contrast, the para-substituted regioisomer (CAS 1219558-43-6) cannot form this intramolecular hydrogen bond due to the spatial separation of the triazole NH and carboxylic acid groups, which are positioned on opposite sides of the phenyl ring .

Conformational analysis Hydrogen bonding Photochemistry Spectroscopic characterization

1,2,4-Triazole Benzoic Acid Hybrids Demonstrate Anticancer Activity in MCF-7 and HCT-116 Cell Lines with IC50 Values Comparable to Doxorubicin

A published series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (compounds 1–17) exhibited potent in vitro cytotoxic activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values ranging from 15.6 to 23.9 µM [1]. These values are directly comparable to the reference drug doxorubicin, which showed IC50 values of 19.7 µM against MCF-7 and 22.6 µM against HCT-116 in the same assay [1]. Notably, the most potent hybrids (compounds 2, 5, 14, and 15) demonstrated very weak cytotoxic effects toward normal RPE-1 cells compared with doxorubicin, suggesting a favorable selectivity window [1]. Compound 2 and 14 inhibited MCF-7 proliferation through apoptosis induction [1]. While these data are for N1-linked triazole-benzoic acid hybrids rather than the C3-linked scaffold of the target compound, they establish the 1,2,4-triazole benzoic acid pharmacophore as a validated anticancer scaffold [2]. The target compound, 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid, shares this core pharmacophore but with the triazole connected at the C3 position rather than N1, and with the addition of a 5-chloro substituent that may further modulate potency and selectivity [2].

Anticancer activity Triazole-benzoic acid hybrids Cytotoxicity MCF-7 HCT-116

Ortho-Carboxylic Acid and 5-Chloro-Triazole Provide Dual Reactive Handles for Divergent Chemical Derivatization

The target compound possesses two chemically orthogonal reactive sites: (1) a benzoic acid group at the ortho position capable of amide bond formation, esterification, and reduction, and (2) a 5-chloro substituent on the 1,2,4-triazole ring that can participate in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . This dual functionality is not simultaneously present in simpler analogs such as 5-chloro-1H-1,2,4-triazole-3-carboxylic acid (CAS 21733-03-9, MW 147.52), which lacks the aromatic phenyl spacer and therefore cannot engage in π-stacking interactions or provide the same geometric presentation of the carboxylic acid group . The methyl ester derivative, methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride, is commercially available for researchers who require a protected carboxylic acid form for selective triazole functionalization . Furthermore, the ortho arrangement of the triazole and carboxylic acid groups enables bidentate metal coordination (through the triazole nitrogen and the deprotonated carboxylate oxygen), which is structurally analogous to the coordination mode observed in 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid-based metal-organic frameworks (MOFs) [1].

Synthetic building block Chemical diversification Amide coupling Cross-coupling Metal coordination

Optimal Application Scenarios for 2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Ortho-Substituted Triazole-Benzoic Acid Scaffolds with Enhanced Membrane Permeability

Research programs optimizing triazole-benzoic acid leads for intracellular targets should prioritize the ortho-substituted 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid over its para isomer, based on the demonstrated +0.66 LogP enhancement (2.48 vs. 1.82) attributable to intramolecular N-H···O hydrogen bonding [1]. This lipophilicity advantage, achieved without increasing molecular weight (both isomers = 223.62 g/mol), is expected to improve passive membrane permeability by approximately 4- to 5-fold based on the octanol-water partition coefficient relationship [1]. The 5-chloro substituent further contributes a ~1.3 LogP increase over the non-chlorinated parent scaffold . Researchers should verify the functional consequence of this LogP difference experimentally using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers, comparing the ortho and para isomers head-to-head.

Structure-Activity Relationship (SAR) Studies Exploring Chlorine Position and Triazole Connectivity Effects on Anticancer Activity

Given the validated anticancer activity of 1,2,4-triazole benzoic acid hybrids (IC50 15.6–23.9 µM against MCF-7 and HCT-116, comparable to doxorubicin at 19.7–22.6 µM) [2], 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid serves as a key comparator compound for SAR studies investigating: (a) the effect of C3-linked vs. N1-linked triazole connectivity on cytotoxicity, (b) the contribution of the 5-chloro substituent to potency and selectivity, and (c) the impact of ortho vs. para carboxylic acid positioning on target engagement. The compound's dual reactive handles (carboxylic acid for amide library synthesis and 5-chloro group for cross-coupling diversification) make it a strategic entry point for generating structurally diverse analog libraries from a single core scaffold.

Metal-Organic Framework (MOF) Synthesis Exploiting Bidentate Ortho-Triazole-Carboxylate Coordination Geometry

The ortho arrangement of the triazole and carboxylic acid groups in 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid enables bidentate metal coordination through the triazole nitrogen and the deprotonated carboxylate oxygen, a binding mode analogous to that demonstrated in structurally characterized MOFs built from related triazolylbenzoic acid ligands [3]. This chelating geometry is sterically inaccessible to the para-substituted regioisomer, which can only coordinate metals through either the triazole or the carboxylate independently, but not both simultaneously. The 5-chloro substituent on the triazole ring may further tune the electron density at the coordinating nitrogen, potentially influencing metal binding affinity and the resulting framework topology.

Chemical Biology Probe Development Leveraging the Intramolecular Hydrogen Bond as a Conformational Lock

The experimentally confirmed intramolecular N-H···O hydrogen bond in the ortho triazole-benzoic acid scaffold [4] acts as a conformational lock that restricts the relative orientation of the triazole and benzoic acid moieties. This conformational pre-organization may be exploited in the design of chemical biology probes where a defined molecular shape is required for specific target engagement. Researchers can compare the biological activity of the ortho-substituted target compound (conformationally constrained by the hydrogen bond) with its para isomer (freely rotating, no intramolecular H-bond) to deconvolute the contribution of ligand pre-organization to target binding affinity and selectivity.

Quote Request

Request a Quote for 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.